![molecular formula C20H15F3N2O2S B12274846 Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and inflammation .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl benzoate: Similar in structure but lacks the pyrimidine and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the core structure.
Uniqueness
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is unique due to its combination of a pyrimidine ring with phenyl and trifluoromethyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propriétés
Formule moléculaire |
C20H15F3N2O2S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3 |
Clé InChI |
LNJDUKVVHUPGCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



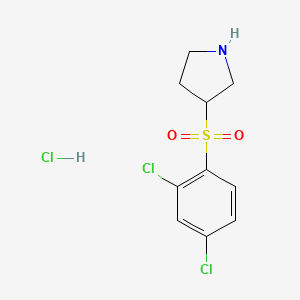
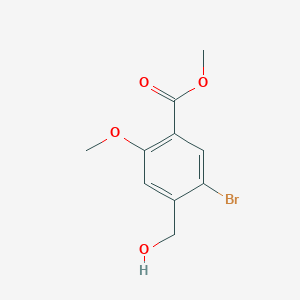
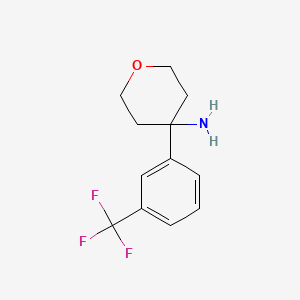
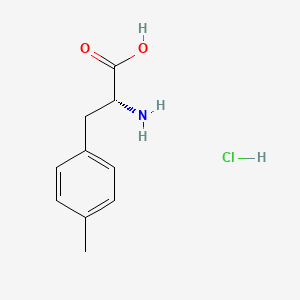
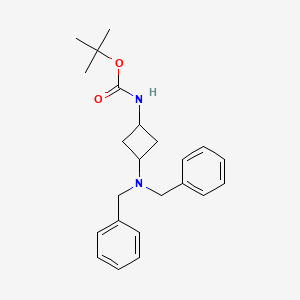
![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

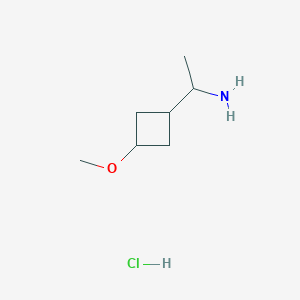
![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)
![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)
